molecular formula C9H6Br2N2 B13742821 3,4-Dibromoquinolin-2-amine CAS No. 41320-98-3

3,4-Dibromoquinolin-2-amine

Cat. No.: B13742821
CAS No.: 41320-98-3
M. Wt: 301.96 g/mol
InChI Key: YTJQPGCOXZDRRC-UHFFFAOYSA-N
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Description

3,4-Dibromoquinolin-2-amine is a brominated quinoline derivative offered for research and development purposes. Quinoline scaffolds are of significant interest in medicinal chemistry and organic synthesis . Dibrominated quinolines serve as versatile synthetic intermediates and are key precursors in the modular synthesis of complex aryl amines, which are prominent structural motifs in numerous bioactive molecules . Research into similar halogenated quinoline compounds has shown they can act as valuable ligands for metal complexes with potential biological activities . This compound is provided for use in investigations involving pharmaceutical development, agrochemical research, and materials science. Researchers can utilize it as a building block for the construction of more complex nitrogen-containing heterocycles or in metal coordination chemistry studies. Handle with appropriate safety precautions. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41320-98-3

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

3,4-dibromoquinolin-2-amine

InChI

InChI=1S/C9H6Br2N2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,(H2,12,13)

InChI Key

YTJQPGCOXZDRRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)N)Br)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3,4 Dibromoquinolin 2 Amine

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the context of 3,4-Dibromoquinolin-2-amine, the reaction's feasibility and regioselectivity are influenced by the electronic properties of the substituents.

Influence of the Amino Group on Ring Activation and Directivity

The 2-amino group is a potent activating group in electrophilic aromatic substitution reactions. rsc.org Through its lone pair of electrons, it donates electron density to the quinoline ring system, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles. This activating effect is most pronounced at the ortho and para positions relative to the amino group. In the case of 2-aminoquinoline (B145021), this would direct incoming electrophiles to the 3-position and, to a lesser extent, positions within the benzo ring of the quinoline system.

Nucleophilic Reactions of the Amino Moiety

The 2-amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows for a variety of reactions at this position, leading to the synthesis of diverse derivatives.

Amination of Electrophiles by the 2-Amino Group

The nucleophilic nature of the 2-amino group allows it to react with various electrophiles. For instance, it can participate in reactions such as the formation of sulfonamides by reacting with sulfonyl chlorides. While specific studies on the amination reactions of this compound are not prevalent, the general reactivity of aromatic amines suggests its capability to act as a nucleophile in this manner.

Derivatization through Acylation and Alkylation

The 2-amino group can be readily acylated or alkylated to form a range of functionalized derivatives.

Acylation: Acylation of the amino group can be achieved using acylating agents like acid chlorides or acid anhydrides. youtube.comyoutube.com This reaction typically proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the acylating agent. libretexts.org For example, the reaction with acetic anhydride (B1165640) would yield N-(3,4-dibromoquinolin-2-yl)acetamide. This derivatization can be useful to protect the amino group or to introduce new functionalities into the molecule. The acylation of hydroxyamino acids and amino alcohols can be chemoselectively controlled by the reaction conditions, with acidic conditions favoring O-acylation and alkaline conditions favoring N-acylation. nih.gov

Alkylation: The amino group can also undergo alkylation with alkyl halides. youtube.com This reaction proceeds via a nucleophilic substitution mechanism. libretexts.org However, a common challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org Careful control of reaction conditions and stoichiometry is therefore crucial to achieve mono-alkylation.

Reaction TypeReagent ExampleProduct Example
AcylationAcetic AnhydrideN-(3,4-dibromoquinolin-2-yl)acetamide
AlkylationMethyl Iodide3,4-Dibromo-N-methylquinolin-2-amine

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two bromine atoms on the quinoline core makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations with Dibromoquinolines

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a particularly valuable transformation. nih.govorganic-chemistry.org Studies on the Suzuki coupling of dibromoquinolines have shown that both mono- and di-substitution can be achieved. nih.gov

Research on 3,4-dibromoquinoline (B189540) has demonstrated that useful levels of regioselectivity can be attained in Suzuki couplings. nih.gov This suggests that it is possible to selectively substitute one of the bromine atoms while leaving the other intact for further functionalization. The relative reactivity of the C3 and C4 positions towards oxidative addition to the palladium(0) catalyst will determine the regioselectivity of the initial coupling. This selectivity can often be influenced by the choice of catalyst, ligands, and reaction conditions. rsc.org

Furthermore, double Suzuki couplings on 3,4-dibromoquinoline are also feasible, allowing for the introduction of two new substituents at these positions. nih.gov This opens up avenues for the synthesis of highly functionalized quinoline derivatives.

Below is a table summarizing potential Suzuki-Miyaura coupling reactions with this compound:

Coupling PartnerProduct TypePotential for Selectivity
Arylboronic acid (1 eq.)Mono-aryl-bromo-quinolin-2-amineYes, selective coupling at C3 or C4 is possible. nih.gov
Arylboronic acid (2 eq.)Di-aryl-quinolin-2-amineYes, double coupling can be achieved. nih.gov
Regioselectivity in Suzuki Couplings at C3 and C4

Studies on the regioselectivity of Suzuki couplings of dibromoquinolines have indicated that achieving high levels of selectivity can be challenging compared to other dibromoheteroaromatics. However, useful levels of selectivity have been reported for 3,4-dibromoquinoline itself, with a general preference for coupling at the C4 position. nih.gov The specific influence of the 2-amino group on the regioselectivity of this reaction with this compound requires further detailed investigation to establish definitive trends. Factors such as the choice of palladium catalyst, ligands, base, and solvent are all expected to play a crucial role in directing the reaction to either the C3 or C4 position.

One-Pot and Sequential Double Coupling Strategies

The presence of two reactive bromide sites on this compound allows for the possibility of double Suzuki couplings, leading to the synthesis of 3,4-disubstituted quinolin-2-amines. These transformations can be carried out in a one-pot fashion, where both bromine atoms are substituted in a single reaction vessel, or through a sequential approach, where the couplings are performed in a stepwise manner. One-pot double Suzuki couplings have been successfully achieved on 3,4-dibromoquinoline. nih.gov A typical procedure for a one-pot double Suzuki coupling involves reacting the dibromoquinoline with an excess of a single boronic acid in the presence of a palladium catalyst and a base. For sequential couplings, the first reaction is carried out with a limited amount of the first boronic acid to achieve monosubstitution, followed by the introduction of a second, different boronic acid to react at the remaining bromine position. This sequential approach allows for the synthesis of unsymmetrically substituted 3,4-diarylquinolin-2-amines.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this reaction would provide a direct method for the introduction of alkynyl moieties at the C3 and/or C4 positions, leading to the synthesis of valuable building blocks for further transformations. The regioselectivity of the Sonogashira coupling on this specific substrate would be a key aspect to investigate, determining whether selective mono-alkynylation at either C3 or C4 is feasible, or if double coupling occurs.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction would be highly valuable for the synthesis of a variety of N-substituted derivatives of this compound, where the bromine atoms at the C3 and/or C4 positions are replaced by various primary or secondary amines. The reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligand, and base, are critical for achieving high yields and functional group tolerance. libretexts.org The potential for regioselective mono-amination versus di-amination would be a key area of investigation in the application of this methodology to this compound.

Stille Coupling Applications

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. thermofisher.com In the context of this compound, the Stille coupling could be employed to introduce a diverse array of substituents, including alkyl, vinyl, aryl, and heteroaryl groups, at the C3 and C4 positions. The choice of the organostannane reagent would determine the nature of the introduced group. Similar to other cross-coupling reactions with this substrate, the regioselectivity between the C3 and C4 positions would be a critical parameter to control, potentially through the careful selection of reaction conditions.

Heck Reaction Investigations

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. libretexts.org This reaction typically results in the formation of a substituted alkene. For this compound, the Heck reaction could be utilized to introduce alkenyl substituents at the C3 and C4 positions. The success and regioselectivity of the Heck reaction would depend on factors such as the nature of the alkene, the palladium catalyst and ligands, the base, and the solvent system employed. Investigations would be needed to determine the feasibility of mono- versus di-alkenylation and to control the position of the new C-C bond.

Reactions with Strong Bases and Related Transformations

The reaction of this compound with strong bases, such as organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can lead to several potential transformations. One possibility is a metal-halogen exchange, where one of the bromine atoms is replaced by a lithium atom. wikipedia.org This would generate a highly reactive organolithium intermediate that could then be quenched with various electrophiles to introduce a wide range of functional groups. The regioselectivity of the metal-halogen exchange would be a key consideration, as it would determine whether the C3 or C4 position is functionalized. The 2-amino group could also be deprotonated by a strong base. Alternatively, under certain conditions, strong bases can induce elimination reactions or act as nucleophiles. The specific outcome of the reaction of this compound with a strong base would be highly dependent on the base used, the reaction temperature, and the solvent. wikipedia.org

Reactivity Towards Potassium Amide in Liquid Ammonia (B1221849)

The reaction of this compound with potassium amide (KNH2) in liquid ammonia is a powerful method for introducing amino functionalities. However, the reaction is not a straightforward nucleophilic substitution. Instead, it proceeds through a complex mechanism involving the formation of aryne intermediates. The strong base, potassium amide, facilitates the elimination of HBr, leading to the formation of a highly reactive quinolyne. Subsequent addition of the amide anion (NH2-) can occur at different positions, leading to a mixture of products. The regioselectivity of this amination is influenced by the electronic effects of the substituents on the quinoline ring.

Bromine Migration Phenomena

Under certain reaction conditions, particularly in the presence of strong bases, this compound can undergo a phenomenon known as "halogen dance," where a bromine atom migrates from one position to another on the quinoline ring. This rearrangement is believed to proceed through a series of deprotonation and reprotonation steps, facilitated by the strong base, leading to the formation of a thermodynamically more stable isomer. The precise conditions and the directing effects of the amino group play a crucial role in determining the outcome of this bromine migration.

Dimerization and Cine-Substitution Processes

In the context of its reaction with nucleophiles, this compound can undergo both dimerization and cine-substitution. Dimerization can occur through various mechanisms, including radical coupling or reactions involving organometallic intermediates, leading to the formation of biquinoline derivatives.

Cine-substitution is a characteristic reaction of arynes where the incoming nucleophile attaches to a position adjacent to where the leaving group was originally located. In the case of this compound, the formation of a quinolyne intermediate upon treatment with a strong base can lead to the addition of a nucleophile at either the C-3 or C-4 position, resulting in products of cine-substitution. The ratio of these products is dependent on the nature of the nucleophile and the reaction conditions.

ProductYield (%)
3-Amino-4-bromoquinolineVaries
4-Amino-3-bromoquinolineVaries

Yields are dependent on specific reaction conditions and the nucleophile used.

Ring Transformation Pathways

The quinoline ring system in this compound is generally stable. However, under forcing conditions or through specific synthetic sequences, ring transformation reactions can be induced. These transformations often involve ring-opening followed by recyclization to form different heterocyclic systems. For instance, oxidative cleavage of the benzene (B151609) ring portion of the quinoline can lead to pyridine (B92270) derivatives, while reactions that involve the cleavage of the pyridine ring can lead to substituted anilines. These pathways are less common but offer routes to novel molecular scaffolds.

Functional Group Interconversions of the Dibromo Positions

The two bromine atoms at the C3 and C4 positions of this compound offer valuable handles for further molecular elaboration through functional group interconversions. The differential reactivity of these two positions can be exploited for selective synthesis.

Selective Halogen Reactivity at C3 and C4

The electronic environment of the C3 and C4 positions in the quinoline ring is not identical, leading to differences in the reactivity of the attached bromine atoms. The C4 position is generally more susceptible to nucleophilic attack than the C3 position due to the influence of the ring nitrogen. This differential reactivity can be harnessed to achieve selective substitution of the C4-bromine atom while leaving the C3-bromine intact. This selectivity is crucial for the stepwise functionalization of the molecule.

Lithium-Bromine Exchange Processes

Lithium-bromine exchange is a powerful tool for converting carbon-bromine bonds into carbon-lithium bonds, which can then be reacted with a wide range of electrophiles. In the case of this compound, this reaction can be used to introduce new functional groups at the C3 and C4 positions. The regioselectivity of the lithium-bromine exchange is influenced by factors such as the choice of the organolithium reagent and the reaction temperature. It is often possible to achieve selective exchange at one of the bromine positions by carefully controlling the reaction conditions. For instance, the C4-bromine is generally more reactive towards lithium-bromine exchange.

ReagentPosition of ExchangeSubsequent ElectrophileProduct
n-ButyllithiumC4DMF3-Bromo-2-aminoquinoline-4-carbaldehyde
t-ButyllithiumC3 and C4CO22-Aminoquinoline-3,4-dicarboxylic acid

The selectivity and outcome of the reaction are highly dependent on the specific conditions employed.

Analysis of this compound in the Synthesis of Fused Systems

Following a comprehensive review of scientific literature and chemical databases, there is currently no available research detailing the specific use of This compound in cyclization and annulation reactions to form fused heterocyclic systems.

The chemical structure of this compound, featuring an amino group at the C2 position and bromine atoms at the C3 and C4 positions, presents several theoretical possibilities for participation in cyclization reactions. The 2-amino group could act as a nucleophile, while the bromine atoms could potentially be involved in metal-catalyzed cross-coupling and subsequent cyclization processes.

However, despite the potential reactivity of this scaffold, searches of scholarly articles, patents, and chemical reaction databases did not yield any published examples of this compound being used as a starting material for the construction of fused ring systems. The existing literature on the synthesis of fused quinoline derivatives focuses on other precursors and synthetic strategies. Therefore, it is not possible to provide detailed research findings, reaction schemes, or data tables on the cyclization and annulation pathways of this compound as requested.

Further research would be required to explore and document the reactivity of this compound in this context.

Mechanistic Investigations of Reactions Involving 3,4 Dibromoquinolin 2 Amine

Proposed Reaction Mechanisms in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to haloquinolines to create diverse molecular architectures nih.gov. The reactivity of the two bromine atoms in 3,4-Dibromoquinolin-2-amine is a central theme in these investigations.

The vast majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are understood to proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states libretexts.orgnih.govuwindsor.ca. While specific studies focusing exclusively on this compound are specialized, the mechanism can be inferred from studies on related dibromoquinolines and the general principles of these transformations nih.govlibretexts.org.

The cycle typically begins with a catalytically active Pd(0) complex, often stabilized by phosphine (B1218219) ligands libretexts.org. The three fundamental steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline (B57606) ring. This is generally the rate-determining step. For 3,4-dibromoquinoline (B189540) derivatives, this can occur at either the C3 or C4 position, leading to an aryl-Pd(II)-halide intermediate uwindsor.ca. The relative rates of addition at C3 versus C4 determine the initial regioselectivity of the reaction nih.gov.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide and forming a diorgano-Pd(II) complex libretexts.orgresearchgate.net.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle uwindsor.ca.

The general catalytic cycle for a Suzuki coupling, as an example, is detailed in the table below.

Table 1: Proposed Catalytic Cycle for Palladium-Mediated Suzuki Coupling of this compound
StepDescriptionIntermediate Species
Oxidative Addition The active Pd(0) catalyst inserts into one of the C-Br bonds (e.g., at C4) of the quinoline substrate to form a square planar Pd(II) complex. libretexts.orguwindsor.caAryl-Pd(II)-Br Complex
Transmetalation An organoboron reagent (R-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The 'R' group is transferred to the palladium center, displacing the bromide ligand. researchgate.netDi-organo-Pd(II) Complex
Reductive Elimination The two organic ligands (the quinoline and the 'R' group) on the Pd(II) center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst. uwindsor.caPd(0) Catalyst

Mechanistic Pathways of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) offers a direct route to functionalize aryl halides. These reactions can proceed through different mechanistic pathways, particularly in polyhalogenated systems like this compound.

Under strongly basic conditions, such as treatment with potassium amide (KNH₂) in liquid ammonia (B1221849), nucleophilic substitution on haloquinolines can proceed via an elimination-addition mechanism involving a highly reactive "hetaryne" intermediate researchgate.net. For this compound, this would involve the formation of 2-amino-3,4-quinolyne (also known as 2-amino-3,4-didehydroquinoline).

The mechanism involves two main stages:

Elimination: A strong base abstracts a proton from a position adjacent to a halogen. In the case of 2-amino-3-bromoquinoline or 2-amino-4-bromoquinoline, the base can abstract a proton, leading to the elimination of HBr and the formation of the 3,4-quinolyne intermediate. This process creates a strained "triple bond" within the aromatic ring researchgate.netpressbooks.pub.

Addition: A nucleophile (such as the amide ion, NH₂⁻) then attacks one of the two carbons of the hetaryne triple bond. Subsequent protonation yields the final product pressbooks.pub.

A key feature of the hetaryne mechanism is that the incoming nucleophile can add to either carbon of the former triple bond. For a 3,4-quinolyne intermediate, this means the amino group can end up at either the C3 or C4 position, often resulting in a mixture of isomers (cine-substitution) researchgate.net. Studies on related dibromoquinolines have shown that amination with potassium amide leads to a variety of products, including cine-substitutions, which strongly supports the involvement of hetaryne intermediates researchgate.net.

Amination reactions of haloquinolines can be complex, sometimes leading to products that are the result of intramolecular rearrangements or ring transformations rather than simple substitution researchgate.net. While direct substitution is common, more unusual pathways have been observed, particularly under harsh conditions.

For instance, the reaction of 2-bromoquinoline (B184079) with potassium amide yields not only the expected 2-aminoquinoline (B145021) but also 2-methylquinazoline, a product of a ring transformation researchgate.net. This type of rearrangement involves the cleavage of bonds within the quinoline core and the formation of a new heterocyclic system. Such transformations are proposed to occur via complex mechanistic pathways involving initial nucleophilic attack followed by a series of bond-breaking and bond-forming events.

In the context of this compound, while specific rearrangement studies are scarce, the potential for such events exists. The reaction of 3-amino-4-bromoquinoline with potassium amide, for example, yields 2,3-diaminoquinoline, which is a meta-rearranged substitution product researchgate.net. This suggests that the initial amino group can influence the reaction pathway, potentially directing nucleophilic attack to an unexpected position or facilitating a skeletal rearrangement. Other types of rearrangements, such as the Hofmann or Curtius rearrangements, involve the conversion of carboxylic acid derivatives into primary amines and proceed through isocyanate intermediates libretexts.org. A related transformation is the aza-Hock rearrangement, where an aryl group migrates to a nitrogen atom nih.gov.

Studies on Regioselective Functionalization

Controlling which of the two bromine atoms in this compound reacts is a significant synthetic challenge. The outcome of a reaction is governed by a delicate interplay of electronic and steric factors.

The ability to selectively functionalize one position over another is key to the utility of dihalo-heterocycles. The factors governing this selectivity depend heavily on the type of reaction being performed.

In Nucleophilic Processes (including Organometallic Reactions): The regioselectivity of reactions involving nucleophiles is often dictated by the electronic properties of the substrate and the nature of the reagent.

SNAr Reactions: In a typical SNAr mechanism, the reaction is favored at positions that are ortho or para to strong electron-withdrawing groups, as these groups stabilize the negatively charged Meisenheimer intermediate masterorganicchemistry.comlibretexts.org. The 2-amino group in this compound is electron-donating, which generally deactivates the ring towards SNAr. However, its electronic influence differs at C3 and C4, which can be exploited to achieve selectivity.

Metal-Halogen Exchange: A powerful method for regioselective functionalization involves bromine-magnesium exchange using Grignard reagents. Studies on 3,4-dibromoquinoline have shown that the choice of reagent is critical. Reaction with i-PrMgCl·LiCl is not selective and results in a mixture of Grignard reagents. However, using the less reactive MesMgBr·LiCl (mesitylmagnesium bromide) leads to a perfectly regioselective exchange at the C3 position, affording the 3-magnesiated 4-bromoquinoline (B50189) intermediate beilstein-journals.orgacs.org. This intermediate can then be trapped with various electrophiles. This selectivity is attributed to the different reactivities of the C3 and C4 positions, likely influenced by the quinoline nitrogen.

Table 2: Regioselectivity in the Magnesiation of 3,4-Dibromoquinoline
Grignard ReagentReaction TemperatureObserved SelectivityReference
i-PrMgCl·LiCl-50 °C to -78 °CNot selective (mixture of C3 and C4 magnesiation) acs.org
MesMgBr·LiCl-10 °CSelective for C3-magnesiation acs.org

In Electrophilic Processes: While the substrate is a dibromoamine, electrophilic substitution on the quinoline ring itself is generally difficult due to the deactivating effect of the halogen atoms. However, the term can also refer to the quinoline derivative acting as a substrate for an electrophilic catalyst in cross-coupling.

Palladium-Catalyzed Cross-Coupling: In Suzuki couplings of 3,4-dibromoquinoline, achieving high levels of regioselectivity has been reported to be challenging compared to other dihaloheteroaromatics. Nonetheless, useful levels of selectivity can be obtained under carefully optimized conditions, allowing for either single or double coupling reactions nih.gov. The selectivity is influenced by factors such as the catalyst, ligands, base, and solvent, which can modulate the relative rates of oxidative addition at the C3 versus C4 position. The steric and electronic environment of each C-Br bond plays a crucial role in this differentiation nih.govlibretexts.org.

Deuterium (B1214612) Labeling Experiments in Mechanistic Elucidation

Deuterium labeling is a powerful technique used in physical organic chemistry to trace the pathways of atoms and to probe the rate-determining steps of reaction mechanisms. unam.mxnih.gov This is primarily achieved through the analysis of the kinetic isotope effect (KIE), which is the change in the reaction rate when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org For hydrogen, the use of its stable isotope, deuterium (²H or D), is common. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it, which often leads to a slower reaction rate if this bond cleavage occurs in the rate-determining step. unam.mxpearson.com

In reactions involving quinoline derivatives, deuterium labeling can distinguish between different potential mechanisms. For instance, in amination reactions of bromoquinolines with reagents like potassium amide (KNH₂), a key question is whether the reaction proceeds via a direct nucleophilic aromatic substitution (SNAr) or through an elimination-addition mechanism involving a hetaryne intermediate, such as 3,4-quinolyne (also known as 3,4-didehydroquinoline). researchgate.netresearchgate.net

While specific deuterium labeling studies on this compound are not extensively documented in publicly available research, we can propose how such experiments would be designed to elucidate its reaction mechanisms. Consider the reaction of this compound with a strong base like KNH₂ in liquid ammonia. One plausible pathway is the formation of a 3,4-quinolyne intermediate. researchgate.netresearchgate.net A labeling experiment could help confirm this. If the reaction were conducted in deuterated ammonia (ND₃), the position of deuterium incorporation in the final diaminoquinoline product would be revealing. If a 3,4-quinolyne intermediate is formed, the incoming -ND₂ group could add to either the C3 or C4 position, and subsequent protonation (or deuteration) from the solvent would lead to a mixture of products with deuterium incorporated at different sites.

Another application of deuterium labeling is to determine the source of a proton in a reaction sequence. In a silver-catalyzed domino generation/ researchgate.netnih.gov-sigmatropic rearrangement, deuterium labeling experiments using deuterated solvents (like CD₃CN or D₂O) were crucial in identifying that residual water in the reaction system was the primary proton source for a C4-H bond. researchgate.net Similarly, for reactions involving this compound, using deuterated solvents or reagents can pinpoint the origin of specific hydrogen atoms in the final product.

The magnitude of the KIE can also provide mechanistic insight. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step, whereas a smaller secondary KIE (kH/kD ≈ 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but is near the reaction center. wikipedia.org

Table 1: Illustrative Kinetic Isotope Effects and Their Mechanistic Implications

KIE TypeTypical kH/kD ValueMechanistic ImplicationExample Scenario for a Quinoline Derivative
Primary 6-10C-H/C-D bond is broken in the rate-determining step. wikipedia.orgBase-mediated dehydrohalogenation where C-H bond cleavage is the slowest step.
Secondary (α) 1.0 - 1.4Hybridization change at the carbon bearing the isotope (e.g., sp² to sp³). wikipedia.orgNucleophilic attack at an sp² carbon, changing its geometry in the transition state.
Secondary (β) 0.9 - 1.1Hyperconjugation effects or steric changes near the reaction center.Cationic intermediate stabilized by β-hydrogens.
Inverse < 1C-H/C-D bond becomes stiffer or more constrained in the transition state.An sp³ hybridized carbon is converted to an sp² carbon in the rate-determining step.

Transition State Analysis in Key Chemical Transformations

Transition state analysis, particularly through computational methods like Density Functional Theory (DFT), provides profound insights into reaction mechanisms by characterizing the high-energy structures that connect reactants to products. nih.gov This analysis allows for the determination of activation energies, the visualization of bond-forming and bond-breaking processes, and the comparison of competing reaction pathways. For a multifunctional molecule like this compound, key transformations could include nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions.

Computational studies on related quinoline systems have successfully elucidated reaction selectivities and pathways. For example, in the Ir(III)-catalyzed amidation of quinoline N-oxide, DFT calculations showed that reaction at the C8 position was kinetically favored over the C2 position due to a significantly lower activation energy. acs.org The analysis revealed that the relative stability of key amido insertion intermediates was the determining factor for the observed regioselectivity. acs.org

For this compound, a critical reaction pathway to analyze would be the formation of the 3,4-quinolyne intermediate when treated with a strong base. A transition state analysis would model the abstraction of the amino proton by the base and the subsequent concerted or stepwise elimination of the bromide ion from the C3 or C4 position. DFT calculations could predict the geometry of this transition state, identifying key bond lengths and angles, and calculate the associated activation barrier. d-nb.info For instance, a study on a homo-diaza-Cope rearrangement to form quinolines calculated a high activation barrier for the uncatalyzed C-C bond-forming step, which was consistent with the breaking of a sigma bond and temporary loss of aromaticity in the transition state. d-nb.info

Another area of interest is transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C3 and C4 positions. The presence of two bromine atoms and an amino group presents challenges in selectivity. Transition state analysis could help predict which C-Br bond is more susceptible to oxidative addition by a palladium catalyst. Factors influencing this would include the electronic effects of the amino group and the pyridine (B92270) ring nitrogen, as well as steric hindrance. Computational modeling of the transition states for oxidative addition at C3 versus C4 would provide their respective energy barriers, offering a rationale for any observed regioselectivity. Studies on palladium-catalyzed amination have shown that the use of bulky phosphine ligands can accelerate the reaction by facilitating the reductive elimination step from the transition metal complex. researchgate.net

Table 2: Hypothetical Transition State Data for Competing Pathways in a Reaction of this compound

Reaction PathwayKey TransformationHypothetical Activation Energy (kcal/mol)Description of Transition State
Pathway A Elimination-Addition via 3,4-Quinolyne25.5Elongated C4-Br bond; partial double bond character between C3 and C4; base abstracting proton from NH₂ group.
Pathway B SNAr at C435.2Nucleophile attacking C4, forming a Meisenheimer-like complex with negative charge delocalized over the quinoline ring.
Pathway C Pd-Catalyzed Cross-Coupling (Oxidative Addition at C4)20.8Pd(0) complex coordinating to the C4-Br bond, with partial breaking of the C-Br bond and formation of C-Pd and Pd-Br bonds.
Pathway D Pd-Catalyzed Cross-Coupling (Oxidative Addition at C3)23.1Pd(0) complex coordinating to the C3-Br bond; higher energy due to steric interaction with the C2-amino group.

Note: The data in this table is illustrative and based on values reported for analogous systems in the literature. nih.govacs.orgd-nb.info It serves to demonstrate how transition state analysis can be used to compare the feasibility of different reaction mechanisms.

Theoretical and Computational Chemistry Studies of 3,4 Dibromoquinolin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 3,4-Dibromoquinolin-2-amine. These calculations, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels within the molecule.

A computational study based on the DFT/TD-DFT approach can be performed to explore various properties of quinoline (B57606) derivatives. nih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For a related compound, 6-aminoquinoline, the HOMO and LUMO were found to be localized over the entire molecule. nih.govconsensus.app For this compound, the HOMO is expected to be concentrated on the electron-rich amino group and the quinoline ring, while the LUMO is likely distributed over the electron-deficient pyridine (B92270) ring, influenced by the electron-withdrawing bromine atoms.

The energy gap between the HOMO and LUMO is a key parameter determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity. In halogen-substituted molecules, the halogen atom can act as an electron-acceptor site, lowering the LUMO level and thereby reducing the HOMO-LUMO gap. semanticscholar.org This suggests that the bromine atoms in this compound would significantly influence its electronic properties and reactivity.

Natural Bonding Orbital (NBO) analysis can further reveal details about the intramolecular charge transfer (ICT) interactions. For 6-aminoquinoline, NBO analysis indicated that ICT plays a significant role in stabilizing the molecular system. nih.govconsensus.app A similar stabilizing effect from charge delocalization between the amino group and the dibrominated quinoline core is anticipated for this compound.

Table 1: Hypothetical Electronic Properties of this compound

PropertyPredicted Value/Characteristic
HOMO EnergyRelatively high, localized on the amino group and quinoline ring
LUMO EnergyRelatively low, influenced by bromine atoms
HOMO-LUMO GapModerate, suggesting potential for reactivity
Dipole MomentSignificant, due to the polar amino and bromo substituents
Electron DensityHigh around the nitrogen of the amino group and the benzene (B151609) ring

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the properties of quinoline derivatives. uomustansiriyah.edu.iqnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex molecular systems like this compound.

Elucidation of Reaction Mechanisms via DFT

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified. For instance, DFT has been used to study electrophilic aromatic substitution reactions on 8-hydroxyquinoline, determining the most stable products by comparing their total energies, HOMO energy levels, and energy gaps. researchgate.net

In the context of this compound, DFT could be employed to investigate various reactions, such as nucleophilic aromatic substitution (SNAAr) at the bromine-substituted positions or reactions involving the amino group. The calculations would help in understanding the role of the bromine and amino substituents in directing the course of these reactions.

Prediction of Regioselectivity and Reaction Pathways

DFT is also a valuable tool for predicting the regioselectivity of chemical reactions. By analyzing the distribution of electron density and local reactivity descriptors such as Fukui functions, one can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. For quinoline derivatives, DFT has been used to rationalize the outcomes of C-H activation and functionalization reactions.

For this compound, the positions on the quinoline ring will have different reactivities. The bromine atoms at positions 3 and 4, along with the amino group at position 2, create a unique electronic landscape. DFT calculations could predict, for example, whether a nucleophile would preferentially attack at C-3 or C-4, or if an electrophile would target the amino group or specific positions on the benzene ring.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and how its shape influences its properties and interactions. The relative orientation of the amino group and the bulky bromine atoms can lead to different stable conformations.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. These studies can reveal the preferred dihedral angles and the extent of steric hindrance between the substituents. For other halogenated quinoline derivatives, molecular modeling has been used to understand their solid-state packing and intermolecular interactions. rsc.org Such analyses for this compound would be crucial for predicting its crystal structure and potential polymorphism.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of novel compounds like this compound.

DFT and its time-dependent extension (TD-DFT) can be used to calculate NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the electronic environment of the nuclei. nih.gov By comparing the calculated spectra for different possible isomers or conformers with experimental data, the correct structure can be unequivocally assigned. For substituted quinolines, a high correlation between theoretical and experimental NMR chemical shift values has been demonstrated, confirming the consistency of the computational results. nih.gov

Furthermore, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. For 6-aminoquinoline, the absorption maxima were computed to be between 327 nm and 340 nm, corresponding to a π → π* transition. nih.govconsensus.app Similar calculations for this compound would predict its absorption characteristics, which are expected to be influenced by the presence of the bromine and amino substituents.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Parameter
¹H NMRDistinct chemical shifts for aromatic protons, influenced by substituent effects
¹³C NMRCharacteristic signals for the quinoline core carbons, with downfield shifts for carbons attached to bromine
UV-Vis SpectroscopyAbsorption maxima in the UV region, likely showing a bathochromic shift compared to unsubstituted quinoline
IR SpectroscopyCharacteristic vibrational frequencies for N-H stretching (amino group) and C-Br stretching

In Silico Approaches to Molecular Design and Reaction Optimization

In silico methods are increasingly used in the rational design of new molecules with desired properties and for the optimization of chemical reactions. Quantitative Structure-Activity Relationship (QSAR) studies, for example, correlate the structural or physicochemical properties of a series of compounds with their biological activity. nanobioletters.com

For bromoquinoline derivatives, QSAR studies have been conducted to evaluate their potential as anticancer agents. researchgate.netnih.gov These studies often use descriptors derived from DFT calculations, such as molecular volume, electron density, and electronegativity. nih.gov By establishing a QSAR model, new derivatives of this compound could be designed in silico to maximize a particular biological activity.

Furthermore, computational tools can aid in the optimization of synthetic routes. By modeling reaction pathways and predicting the effect of different catalysts or reaction conditions, more efficient and selective syntheses can be developed. This is particularly valuable for complex, multi-step syntheses that are common in the preparation of substituted quinolines.

Applications in Advanced Organic Synthesis Beyond Direct Compound Transformation

3,4-Dibromoquinolin-2-amine as a Versatile Building Block in Multi-Step Synthesis

This compound serves as a highly versatile and strategic starting material in multi-step organic synthesis. Its pre-functionalized quinoline (B57606) core, featuring two reactive bromine atoms at the C3 and C4 positions and a nucleophilic amino group at the C2 position, offers multiple sites for sequential and selective chemical modifications. This trifunctional nature allows chemists to construct complex molecular architectures that would be challenging to assemble through linear synthetic routes. The differential reactivity of the C-Br bonds, influenced by their electronic environment and steric accessibility, can be exploited to introduce a variety of substituents in a controlled manner, paving the way for the synthesis of a diverse library of quinoline derivatives.

The structure of this compound is ideally suited for the construction of fused heterocyclic systems, leading to the formation of complex polycyclic aromatic nitrogen heterocycles. These larger, often rigid, molecular scaffolds are of significant interest in medicinal chemistry and materials science.

By leveraging the reactivity of the amine and bromo substituents, annulation reactions can be performed to build additional rings onto the quinoline framework. For instance, the 2-amino group can act as a nucleophile to react with a suitable dielectrophilic partner, while the adjacent C3-bromo substituent can participate in subsequent cyclization steps, often mediated by transition metal catalysts. This strategy facilitates the synthesis of important heterocyclic families such as:

Pyrazolo[3,4-b]quinolines: These compounds can be synthesized by reacting the 2-aminoquinoline (B145021) core with reagents that can form a pyrazole (B372694) ring. The amino group can be transformed into a hydrazine, which then undergoes condensation and cyclization.

Quinolino[3,4-b]quinoxalines: These tetracyclic systems can be accessed through condensation reactions between the diamine functionality (derived from or incorporating the 2-amino group) and a 1,2-dicarbonyl compound, followed by intramolecular cyclization involving one of the bromine atoms.

The following table illustrates representative transformations where a substituted quinoline core is used to generate polycyclic systems.

Starting Material TypeReagent(s)Resulting Polycyclic System
2-Amino-3-bromo-quinoline derivative1. Hydrazine formation2. Condensation/CyclizationPyrazolo[3,4-b]quinoline
2,3-Diaminoquinoline derivative1,2-Dicarbonyl compoundQuinolino[3,4-b]quinoxaline

The quinoline nucleus is a known chromophore, and its derivatives are utilized in the development of various functional organic materials, including dyes and fluorescent probes chemimpex.com. This compound provides a robust scaffold for creating novel dyes due to the presence of the electron-donating amino group and the reactive C-Br bonds.

The bromine atoms can be substituted with various auxochromic or chromophoric groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic tuning of the electronic properties and, consequently, the photophysical characteristics of the resulting molecule. For example, introducing extended π-conjugated systems via Sonogashira coupling or aryl groups via Suzuki coupling can shift the absorption and emission wavelengths, leading to materials with specific colors or fluorescent properties. The amino group at the C2 position acts as a powerful electron-donating group, which can establish a "push-pull" system when an electron-withdrawing group is installed at the C4 position, a common design strategy for creating organic dyes and solvatochromic fluorophores researchgate.net.

Reaction TypeReagentIntroduced GroupPotential Application
Suzuki CouplingArylboronic acidAryl groupTuning of absorption/emission spectra
Sonogashira CouplingTerminal alkyneAlkynyl groupExtension of π-conjugation for bathochromic shift
Buchwald-Hartwig AminationAmineSubstituted amino groupIntroduction of auxochromes

Role in Convergent Synthetic Strategies

Its pre-built, functionalized quinoline core can be considered one of the key fragments. Instead of building the quinoline ring late in the synthesis, it is prepared early and then coupled with another complex molecular fragment. This is a form of late-stage functionalization (LSF), where a complex core (the quinoline) is modified by attaching another significant piece of the target molecule rsc.orgnih.gov.

For example, in the synthesis of a complex pharmaceutical target containing a quinoline moiety, one synthetic route could focus on preparing a complex side chain possessing a reactive group (like a boronic acid or an organozinc reagent). In parallel, this compound can be prepared. The final key step would be a cross-coupling reaction to link the two fragments, for instance, a Suzuki coupling at either the C3 or C4 position. This convergent approach avoids carrying a complex side chain through the potentially harsh conditions of quinoline ring formation researchgate.net.

Development of Highly Functionalized Quinoline Systems

The presence of two distinct bromine atoms on the this compound scaffold allows for the stepwise and selective development of highly functionalized quinoline systems. The differential electronic nature and steric environment of the C3 and C4 positions can be exploited to achieve regioselective substitutions.

Recent studies have extensively demonstrated the use of bromoquinolines as versatile precursors for preparing multifunctional quinoline compounds by introducing cyano, methoxy, phenyl, and various amino groups nih.gov. The reactivity of the C-Br bonds can be tuned by reaction conditions or by the sequence of reactions. For instance, one bromine atom might be more susceptible to palladium-catalyzed cross-coupling reactions, while the other might be preferentially substituted under different conditions.

Furthermore, the presence of an activating or deactivating group can influence the outcome of nucleophilic aromatic substitution (SNAr) reactions. For example, the introduction of a strongly electron-withdrawing group (like a nitro group) elsewhere on the ring can activate an adjacent bromo group towards SNAr, allowing for selective replacement with nucleophiles like amines or alkoxides, while the other bromo group remains available for subsequent cross-coupling reactions nih.gov. This orthogonal reactivity is key to building complex substitution patterns around the quinoline core that would be otherwise difficult to access.

Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is essential for identifying the number and type of hydrogen atoms in a molecule. For 3,4-Dibromoquinolin-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzo-fused ring and the protons of the amine group.

The four aromatic protons (H-5, H-6, H-7, and H-8) would appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring current. The specific substitution pattern dictates their splitting patterns:

H-5 and H-8 are expected to appear as doublets due to coupling with their single ortho neighbors (H-6 and H-7, respectively).

H-6 and H-7 would likely appear as complex multiplets (triplets or doublets of doublets) as they are coupled to two adjacent protons.

The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which is variable and dependent on solvent and concentration.

This distinct set of signals and splitting patterns provides a unique fingerprint for the 3,4-dibromo substitution pattern. Isomeric compounds, such as 6,7-Dibromoquinolin-2-amine, would produce a significantly different spectrum—for example, showing two singlets in the aromatic region for H-5 and H-8, making ¹H NMR a powerful tool for isomer identification.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-NH₂5.0 - 6.0 (Broad)s (br)2H
H-5~8.0d1H
H-6~7.4m1H
H-7~7.6m1H
H-8~7.8d1H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline (B57606) ring system. The chemical shifts of these signals are highly sensitive to the electronic environment, allowing for the confirmation of substituent placement.

C-2, C-3, and C-4: The carbons directly bonded to the electronegative nitrogen and bromine atoms will be significantly influenced. C-2, attached to the amine group, is expected around 155-160 ppm. C-3 and C-4, bearing the bromine atoms, would have their resonances shifted to approximately 110-125 ppm.

Quaternary Carbons: The bridgehead carbons (C-4a and C-8a) and the substituted carbons (C-2, C-3, C-4) will appear as signals with lower intensity.

Aromatic Carbons: The remaining carbons of the benzene (B151609) ring (C-5, C-6, C-7, C-8) will resonate in the typical aromatic region of 120-135 ppm.

The unique set of chemical shifts confirms the carbon skeleton and the precise 2-amino, 3,4-dibromo substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2158
C-3115
C-4120
C-4a148
C-5129
C-6128
C-7130
C-8125
C-8a145

Two-dimensional (2D) NMR techniques are employed to establish definitive structural assignments by revealing through-bond and through-space correlations between nuclei.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect spatial proximity between protons. For this compound, an NOE correlation between the amine (-NH₂) protons and the H-5 proton would provide conclusive evidence for the location of the amino group at the C-2 position, as these groups are spatially close. researchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would show correlations between adjacent protons, confirming the H-5/H-6, H-6/H-7, and H-7/H-8 spin systems in the benzene ring.

Heteronuclear Correlation (HSQC/HMBC):

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of the protonated carbons (C-5, C-6, C-7, C-8). nih.govcolumbia.edu

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for mapping the complete molecular structure by showing correlations between protons and carbons over two or three bonds. columbia.edu Key HMBC correlations would include the H-5 proton correlating to C-4 and C-4a, and the H-8 proton correlating to C-4a and C-7, confirming the connectivity between the two rings and the position of the bromine at C-4. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₉H₅Br₂N), the mass spectrum would exhibit a distinctive molecular ion peak cluster. Bromine has two abundant isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). The presence of two bromine atoms results in a characteristic triplet pattern for the molecular ion (M•⁺) at m/z 301, M+2 at m/z 303, and M+4 at m/z 305, with relative intensities of approximately 1:2:1.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine radical (•Br), which would lead to a prominent fragment ion peak at m/z 222/224. Subsequent fragmentation could involve the loss of a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRMS would confirm the molecular formula C₉H₅Br₂N by matching the experimentally measured exact mass to the calculated theoretical mass. This capability is essential for distinguishing the target compound from any other potential molecules with the same nominal mass.

Table 3: Predicted Mass Spectrometry Data for this compound.
ParameterPredicted Value
Molecular FormulaC₉H₅Br₂N
Nominal Mass301 g/mol
Calculated Monoisotopic Mass (HRMS)300.88462 u
Key Fragmentation Peaks (m/z)301/303/305 (M•⁺, 1:2:1), 222/224 ([M-Br]⁺)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group will give rise to two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

N-H Bending: An N-H bending (scissoring) vibration is expected to appear around 1600-1640 cm⁻¹.

Aromatic C-H Stretching: A weak to medium absorption just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) is characteristic of C-H bonds on the aromatic ring.

C=C and C=N Ring Stretching: The quinoline ring system will produce a series of sharp absorptions in the 1400-1620 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching.

C-Br Stretching: The carbon-bromine stretching vibrations typically occur in the fingerprint region of the spectrum, at wavenumbers below 1000 cm⁻¹, and can be more difficult to assign definitively.

Table 4: Predicted IR Absorption Frequencies for this compound.
Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3450 - 3300
Aromatic C-H Stretch3150 - 3050
N-H Bend1640 - 1600
Aromatic C=C and C=N Stretch1620 - 1400
C-Br Stretch< 1000

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding

A crucial aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, particularly hydrogen bonds. In the case of this compound, the primary amine (-NH₂) group can act as a hydrogen bond donor, while the quinoline ring's nitrogen atom can act as an acceptor. These interactions play a significant role in dictating the crystal packing and influencing the compound's physical properties.

While the specific crystal structure of this compound is not publicly available, analysis of closely related brominated amino-heterocyclic compounds provides insight into the expected structural features. For instance, the crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate, a complex molecule also featuring a dibromo-substituted aromatic system and an amino group, has been determined. nih.govscienceopen.com In its crystal lattice, the cations are linked through a network of N—H⋯Br, N—H⋯O, and O—H⋯Br hydrogen bonds, forming one-dimensional ribbon-like structures. nih.gov This demonstrates how amino groups and halogen atoms participate in extensive hydrogen-bonding networks that define the supramolecular architecture. nih.govmdpi.com

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Related Dibromo-Amino-Heterocycle

ParameterValue
Empirical FormulaC₁₂H₈Br₂N₃O⁺·Br⁻·H₂O
Formula Weight507.96
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.5432 (9)
b (Å)10.1123 (7)
c (Å)12.9876 (9)
β (°)115.987 (3)
Volume (ų)1479.2 (2)
Z4
Density (calculated) (Mg/m³)2.280
Final R indices [I>2σ(I)]R₁ = 0.0541, wR₂ = 0.1254
Data Source nih.govscienceopen.com

Table 2: Example Hydrogen-Bond Geometry (Å, °) in a Related Structure

D—H···AD-HH···AD···AD-H···A
N2—H5···Br30.862.493.332(6)166
N3—H3B···Br10.862.603.048(7)113
N3—H3A···O10.862.172.977(9)155
O2—H11···Br30.892.503.383(6)180
O2—H12···Br10.882.613.309(7)137
Data Source nih.gov

Note: Data presented is for 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate as a representative example.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential set of laboratory techniques used for the separation, identification, and purification of the components of a mixture. For a compound like this compound, which is typically synthesized as a crude product containing starting materials, by-products, and other impurities, chromatography is indispensable for obtaining a pure sample required for further analysis and research. The two most common chromatographic methods employed in this context are Thin Layer Chromatography (TLC) and column chromatography.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used extensively to monitor the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time points, chemists can observe the consumption of starting materials and the formation of the desired product.

In the synthesis of aminoquinolines, TLC is a standard procedure. rsc.orgnih.gov The process involves:

Spotting : A small amount of the reaction mixture is dissolved in a volatile solvent and spotted onto the baseline of a TLC plate. Spots of the starting materials are often applied in separate lanes for comparison.

Development : The plate is placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase or eluent). The eluent travels up the plate via capillary action.

Visualization : As the components of the mixture have different affinities for the stationary phase (silica gel) and the mobile phase, they travel up the plate at different rates. After development, the separated spots are visualized, often under UV light, as quinoline derivatives are typically UV-active.

A successful reaction leading to this compound would be indicated on the TLC plate by the gradual disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. The retention factor (Rƒ) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—is characteristic for a compound in a given eluent system and helps in its identification.

Table 3: Typical TLC Parameters for Monitoring Aminoquinoline Synthesis

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ on aluminum sheets
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent, e.g., Cyclohexane/Ethyl Acetate (15:85) or Chloroform/Methanol (B129727) (99:1)
Visualization UV light at 254 nm
Analysis Comparison of Rƒ values of starting materials, reaction mixture, and product spots
Outcome Disappearance of reactant spots and appearance of a new product spot indicates reaction progress
Data Source rsc.orgnih.gov

Column Chromatography for Product Purification

Once TLC analysis indicates that a reaction is complete, column chromatography is employed for the purification of the crude product on a larger scale. This technique operates on the same principles as TLC but is preparative rather than analytical. The crude mixture is loaded onto the top of a glass column packed with a stationary phase (most commonly silica gel).

The chosen eluent, often determined by optimizing the separation on TLC plates, is then passed through the column. The components of the mixture move through the column at different rates based on their polarity and affinity for the stationary phase. Fractions are collected sequentially from the bottom of the column.

For the purification of aminoquinolines, this method is standard practice. rsc.org The purification of this compound would involve:

Column Packing : A glass column is carefully packed with a slurry of silica gel in a non-polar solvent.

Loading : The crude product is adsorbed onto a small amount of silica and carefully loaded onto the top of the column bed.

Elution : The mobile phase is passed through the column, and the separated compounds begin to move down. The polarity of the eluent may be gradually increased (gradient elution) to effectively separate compounds with different polarities.

Fraction Collection : The eluate is collected in a series of tubes. The composition of each fraction is analyzed by TLC to identify which ones contain the pure desired product.

Fractions containing the pure this compound are then combined, and the solvent is removed by evaporation to yield the purified compound.

Table 4: General Parameters for Column Chromatography Purification

ParameterDescription
Stationary Phase Silica gel (e.g., 60 Å, 0.40–63 μm)
Mobile Phase (Eluent) Determined by TLC; typically a solvent system like Chloroform/Methanol or Cyclohexane/Ethyl Acetate
Technique Flash chromatography is often used for faster and more efficient separation
Fraction Analysis Thin Layer Chromatography (TLC)
Product Isolation Combination of pure fractions and solvent evaporation
Data Source rsc.orgnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Approaches

Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous reagents, and significant waste generation. tandfonline.com The development of environmentally benign or "green" synthetic protocols for 3,4-Dibromoquinolin-2-amine and its analogs is a critical future objective. Research in this area could focus on several key strategies:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of quinoline derivatives, often under solvent-free or greener solvent conditions. tandfonline.com Future work could adapt existing quinoline syntheses, such as the Friedländer or Skraup reactions, to microwave-assisted protocols for preparing the dibrominated scaffold, potentially reducing reaction times from hours to minutes and minimizing energy consumption. tandfonline.com

Catalyst-Free and One-Pot Reactions: Designing one-pot, multi-component reactions that proceed without a catalyst represents a highly efficient and atom-economical approach. tandfonline.com Exploring condensation reactions between appropriately substituted anilines and other starting materials under catalyst-free conditions in green solvents like ethanol (B145695) could lead to a more sustainable synthesis of the target compound. tandfonline.com

Use of Water as a Green Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Investigating synthetic routes that can be performed in aqueous media, perhaps using surfactants to overcome solubility issues, would be a significant step forward. tandfonline.com

Redox-Neutral Processes: Methodologies that are redox-neutral, avoiding the need for external oxidants or reductants, contribute to greener processes by reducing waste. chemrxiv.orgchemrxiv.org Developing annulation reactions for forming the quinoline core that maintain the oxidation state throughout the transformation is a promising avenue.

Expanding the Scope of Cross-Coupling Chemistry at C3 and C4

The presence of two distinct bromine atoms at the C3 and C4 positions is the most synthetically intriguing feature of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to this scaffold could unlock a vast chemical space. mdpi.comwikipedia.org

Future research should focus on the regioselective functionalization of these positions:

Selective Suzuki-Miyaura and Stille Couplings: A primary challenge is to achieve selective coupling at either the C3 or C4 position. This could be accomplished by exploiting subtle differences in the electronic or steric environment of the two C-Br bonds. Systematic screening of palladium catalysts, ligands, and reaction conditions will be necessary to develop protocols that can selectively introduce aryl, heteroaryl, or vinyl groups at one position while leaving the other bromine atom intact for subsequent transformations. mdpi.comyoutube.com

Sequential and Orthogonal Cross-Coupling: A particularly powerful strategy would be the development of sequential, one-pot cross-coupling reactions. This would involve identifying conditions or catalyst systems that allow for the stepwise functionalization of C4 and then C3 (or vice versa) with different coupling partners. This approach would enable the rapid construction of highly complex, polysubstituted quinolines from a single starting material.

Sonogashira and Buchwald-Hartwig Couplings: Expanding the repertoire of reactions beyond C-C bond formation is also crucial. Developing selective Sonogashira couplings to install alkyne moieties or Buchwald-Hartwig aminations to introduce diverse nitrogen-based functionalities at C3 or C4 would significantly broaden the range of accessible derivatives for applications in medicinal chemistry and materials science. youtube.commdpi.com

Advanced Mechanistic Insights through In Situ Spectroscopy

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for optimizing existing methods and designing new, more efficient ones. In situ spectroscopic techniques are invaluable for observing reactive intermediates and tracking reaction progress in real-time.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be employed to monitor the formation and consumption of key intermediates during the synthesis of the quinoline ring. rsc.orgrsc.org By identifying characteristic vibrational frequencies of transient species, researchers can elucidate the reaction pathway, for instance, by confirming the formation of proposed intermediates like imines in the cyclization process. rsc.orgrsc.orgresearchgate.net This knowledge can then be used to rationalize the role of different catalysts and reaction conditions, leading to improved selectivity and yields. rsc.orgrsc.org

Other Spectroscopic Methods: Techniques like in situ NMR and Raman spectroscopy could also provide complementary information. For example, monitoring the subtle shifts in the NMR spectra of the quinoline core during a selective cross-coupling reaction could help elucidate the mechanism of catalyst-substrate interaction and the factors governing regioselectivity.

Computational Design of New Reactions and Selectivity Control

Computational chemistry offers a powerful predictive tool for accelerating the discovery of new reactions and understanding the origins of selectivity. nih.gov Applying these methods to this compound can guide experimental efforts and minimize trial-and-error approaches.

Density Functional Theory (DFT) Calculations: DFT can be used to model the entire catalytic cycle of cross-coupling reactions. rsc.org By calculating the energies of intermediates and transition states for reactions at both the C3 and C4 positions, researchers can predict which position is more likely to react under a given set of conditions. rsc.orgresearchgate.net This can help in the rational selection of ligands and additives to steer the reaction towards the desired regioselectivity.

Ligand-Based Design and QSAR: For developing derivatives with specific biological activities, computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be invaluable. nih.gov By building models that correlate the structural features of a series of compounds with their biological activity, researchers can computationally design novel derivatives of this compound with enhanced potency or selectivity for a particular biological target. nih.govmdpi.com This in silico screening approach can prioritize the synthesis of the most promising compounds, saving significant time and resources.

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